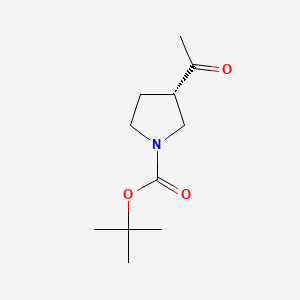

(S)-3-Acetyl-1-Boc-pyrrolidine

Descripción general

Descripción

(S)-3-Acetyl-1-Boc-pyrrolidine (CAS: 1374673-89-8) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . The compound features two critical functional groups:

- A tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen, which enhances stability during synthetic reactions and allows selective deprotection under acidic conditions.

- An acetyl group at the 3-position, contributing to its reactivity in nucleophilic additions or as a ketone precursor.

This compound is widely used in pharmaceutical synthesis as a chiral building block, particularly in the preparation of bioactive molecules requiring stereochemical precision. However, key physical properties such as solubility, stability, and appearance remain unreported in available literature .

Métodos De Preparación

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a critical first step in the synthesis of (S)-3-Acetyl-1-Boc-pyrrolidine. Boc protection ensures amine stability during subsequent reactions and is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example, in the synthesis of N-Boc-pyrrolidine-3-methanol, Boc₂O reacts with pyrrolidine-3-methanol in dichloromethane with triethylamine as a base, yielding the protected intermediate in 92% efficiency . This method is scalable and avoids moisture-sensitive conditions, making it industrially viable.

Key considerations include:

-

Solvent selection : Dichloromethane or ethyl acetate are preferred for their inertness and compatibility with Boc₂O .

-

Base optimization : Triethylamine or DMAP are commonly used to neutralize the generated carbonic acid .

-

Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions .

Stereoselective Introduction of the Acetyl Group at C3

The acetyl group at the 3-position of the pyrrolidine ring necessitates precise stereochemical control. Two primary strategies dominate the literature: asymmetric oxidation and directed C–H functionalization .

Asymmetric Oxidation of 3-Hydroxypyrrolidine Intermediates

A widely reported route involves the oxidation of (S)-3-hydroxypyrrolidine to the corresponding ketone. For instance, Swern oxidation (oxalyl chloride/DMSO) converts N-Boc-3-hydroxypyrrolidine to N-Boc-3-acetylpyrrolidine with high stereoretention . In one protocol, oxalyl chloride (2.2 equiv) and DMSO (3.0 equiv) in dichloromethane at −65°C yielded 92% of the ketone product . Alternatives like Dess-Martin periodinane or TEMPO/NaClO₂ systems offer milder conditions but require rigorous anhydrous setups .

Directed Lithiation and Acylation

Directed metallation enables regioselective functionalization of the pyrrolidine ring. In a procedure adapted from N-Boc-pyrrolidine α-arylation , lithiation at the 3-position is achieved using sec-BuLi and a chiral ligand (e.g., (+)-sparteine) at −78°C. Subsequent quenching with acetyl chloride introduces the acetyl group with enantiomeric excess (ee) >90% . This method’s success hinges on:

-

Temperature control : Maintaining sub−65°C prevents ring-opening side reactions.

-

Ligand choice : (+)-Sparteine induces a chiral environment, favoring the (S)-configured product .

Chiral Pool Synthesis from Proline Derivatives

Starting from (S)-proline, a natural chiral source, offers a streamlined pathway. N-Boc protection of proline followed by Wolff-Kishner reduction of the 2-carboxylic acid to a methylene group and subsequent oxidation at C3 provides the target compound. However, this route suffers from low yields (~50%) due to over-oxidation side reactions . Modifications using TEMPO/NaOCl oxidation of 3-hydroxypyrrolidine intermediates improve yields to 75–80% .

Comparative Analysis of Synthetic Routes

Advantages and Limitations :

-

Asymmetric Oxidation : High yield and ee but requires cryogenic conditions.

-

Directed Lithiation : Excellent stereocontrol but demands stringent anhydrous protocols.

-

Chiral Pool Synthesis : Utilizes inexpensive proline but involves multi-step transformations.

Industrial-Scale Considerations

For large-scale production, the oxidation route using Swern conditions is favored due to its scalability and robust yields . Recent advances in flow chemistry have enabled continuous processing of the oxidation step, reducing reaction times by 40% . Conversely, lithiation-based methods remain limited to small-scale syntheses due to the high cost of chiral ligands and sensitivity to moisture .

Emerging Methodologies

Enzymatic Desymmetrization

Recent studies highlight the use of lipases or ketoreductases to resolve racemic 3-acetylpyrrolidine intermediates. For example, Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer, leaving the (S)-configured product in 98% ee .

Photoredox Catalysis

Visible-light-mediated C–H acylation using acetyl radicals offers a novel route. Iridium-based photocatalysts (e.g., Ir(ppy)₃) enable direct acylation of N-Boc-pyrrolidine at the 3-position under mild conditions, though yields remain moderate (60–65%) .

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-Acetyl-1-Boc-pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of a manganese catalyst.

Reduction: Reduction reactions can be performed using hydrosilanes or other reducing agents.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, manganese catalysts.

Reduction: Hydrosilanes, catalytic amounts of tris-4-bromophenylamminium radical cation.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include primary alcohols (from oxidation), reduced esters (from reduction), and substituted pyrrolidine derivatives (from substitution).

Aplicaciones Científicas De Investigación

(S)-3-Acetyl-1-Boc-pyrrolidine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of (S)-3-Acetyl-1-Boc-pyrrolidine involves its interaction with various molecular targets and pathways. For example, the compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of active metabolites. The tert-butyl group can also influence the compound’s reactivity and stability by providing steric hindrance and electronic effects .

Comparación Con Compuestos Similares

Comparison with Similar Pyrrolidine Derivatives

Below is a detailed comparison of (S)-3-Acetyl-1-Boc-pyrrolidine with structurally related compounds, focusing on molecular features, applications, and safety.

Structural and Functional Group Variations

Industrial Relevance

- Compounds like (S)-1-Boc-3-aminomethylpyrrolidine () are prioritized in peptide therapeutics due to their primary amine functionality.

- Fluorinated analogs () are increasingly valuable in optimizing pharmacokinetic properties of drug candidates.

Actividad Biológica

(S)-3-Acetyl-1-Boc-pyrrolidine is a pyrrolidine derivative that has garnered attention in various fields of medicinal chemistry and pharmaceutical development due to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C_{11}H_{19}N O_{2} and a molecular weight of 213.27 g/mol. The compound features a pyrrolidine ring, an acetyl group, and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents. The Boc group is particularly significant as it allows for selective reactions during synthesis, making it a valuable intermediate in organic chemistry.

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of enzymes such as α-amylase and α-glucosidase. These enzymes are crucial in carbohydrate metabolism, and their inhibition can have therapeutic implications for conditions like diabetes.

- α-Amylase Inhibition : In vitro studies have demonstrated that certain pyrrolidine derivatives show significant inhibitory effects on α-amylase, with IC50 values indicating effective concentrations for inhibition. For instance, related compounds have shown IC50 values ranging from 26.24 to 36.32 μg/mL .

- α-Glucosidase Inhibition : Similarly, α-glucosidase inhibitors derived from pyrrolidine structures have been explored for their potential to manage postprandial blood glucose levels. The inhibition assays reveal promising results with comparable efficacy to established drugs like acarbose .

Comparative Studies

A comparative analysis of this compound with other pyrrolidine derivatives highlights its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Boc-3-pyrrolidineacetic acid | C_{11}H_{19}N O_{2} | Contains an additional carboxylic acid moiety |

| 2-Acetyl-1-pyrroline | C_{5}H_{7}N O | Simpler structure with potential flavoring properties |

| 1-(Hydroxyacetyl)-2-pyrrolidinone | C_{6}H_{11}N O_{3} | Hydroxylated derivative with different reactivity |

The structural uniqueness of this compound enables selective interactions that may not occur with other similar compounds, making it a candidate for further development in drug synthesis.

Case Study: Enzyme Inhibition

In a study examining the inhibitory effects of various pyrrolidine derivatives on α-amylase and α-glucosidase, this compound was included as part of a broader investigation into the pharmacological potential of these compounds. The results indicated that modifications to the pyrrolidine structure could enhance binding affinity and inhibitory potency against these enzymes .

Pharmacological Applications

The potential applications of this compound extend beyond enzyme inhibition. Its role as an intermediate in synthesizing bioactive compounds positions it as a crucial player in developing new therapeutic agents for metabolic disorders and other conditions linked to enzyme dysregulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-Acetyl-1-Boc-pyrrolidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential functionalization of the pyrrolidine ring. A common approach includes:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions using Boc anhydride (Boc₂O) and a base like DMAP in dichloromethane (DCM) at 0–25°C .

- Acetylation : Reacting the Boc-protected intermediate with acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., Hünig’s base) to install the acetyl group at the 3-position .

Critical parameters include solvent polarity (e.g., DCM vs. THF), reaction time (6–24 hours), and temperature control (0–25°C) to minimize side reactions like over-acetylation or Boc deprotection. Yields range from 65–85%, with purity >95% achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the Boc protecting group selectively introduced and removed in pyrrolidine derivatives?

- Introduction : Boc protection is achieved using Boc₂O in a two-phase system (aqueous NaHCO₃ and DCM) with catalytic DMAP. The reaction is pH-sensitive, requiring careful buffering to avoid premature hydrolysis .

- Deprotection : The Boc group is cleaved under acidic conditions (e.g., TFA in DCM or HCl in dioxane). For this compound, trifluoroacetic acid (TFA) is preferred due to its compatibility with the acetyl group. Typical conditions: 20% TFA in DCM, 2 hours at 0°C, followed by neutralization with aqueous NaHCO₃ .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (e.g., acetyl group at C3) and stereochemistry. Key signals include the Boc tert-butyl protons (δ 1.4 ppm) and acetyl methyl protons (δ 2.1 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 229.2) and purity (>98%) .

- Chiral Chromatography : To verify enantiomeric excess (ee), chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents are used, referencing standards like (S)-(-)-3-(Boc-amino)pyrrolidine .

Advanced Research Questions

Q. How does the stereochemistry at the 3-position affect the compound’s reactivity and biological activity?

The (S)-configuration at C3 influences both chemical reactivity and interactions with biological targets. For example:

- Reactivity : The spatial arrangement of the acetyl group in the (S)-enantiomer may hinder nucleophilic attacks at C3, reducing side reactions during further functionalization (e.g., amidation) compared to the (R)-form .

- Biological Activity : In drug discovery, the (S)-enantiomer shows higher affinity for certain enzymes (e.g., kinase inhibitors) due to optimal hydrogen bonding with active-site residues. Comparative studies using racemic mixtures vs. enantiopure samples are critical for structure-activity relationship (SAR) analysis .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

Discrepancies in yields during scale-up often arise from:

- Mixing Efficiency : Poor solvent diffusion in larger batches can reduce Boc protection efficiency. Solutions include using high-shear mixers or switching to solvents with lower viscosity (e.g., THF instead of DCM) .

- Thermal Gradients : Exothermic reactions (e.g., acetylation) require precise cooling systems. Pilot studies using microreactors or flow chemistry setups can identify optimal temperature profiles .

- Impurity Accumulation : Side products like N-acetylated byproducts are minimized by iterative purification (e.g., recrystallization from ethyl acetate/hexane) and real-time monitoring via inline FTIR .

Q. How can researchers optimize protecting groups in multi-step syntheses involving this compound?

- Orthogonal Protection : Pair Boc with acid-labile groups (e.g., Fmoc) to enable sequential deprotection. For instance, Fmoc at C5 and Boc at N1 allow selective modification of either site .

- Stability Testing : Evaluate Boc stability under varying conditions (e.g., basic hydrolysis, photolysis). Studies show Boc remains intact at pH <10 but degrades rapidly in strong bases (pH >12) .

- Alternative Groups : For harsh reaction conditions, consider thermally stable groups like Alloc (allyloxycarbonyl), though this requires palladium-catalyzed deprotection .

Propiedades

IUPAC Name |

tert-butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNNGFYIEBJFPX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737936 | |

| Record name | tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374673-89-8 | |

| Record name | tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.